

# Predicted ADME Properties of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

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## Compound of Interest

*Compound Name:* Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

*Cat. No.:* B1597007

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## Executive Summary

The journey of a drug candidate from initial synthesis to clinical approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound at the earliest stages of discovery is paramount to mitigating this risk.[2] [3] This guide provides a comprehensive, in-silico-driven analysis of the predicted ADME properties of **Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate**, a member of the biologically significant oxazole class of heterocyclic compounds.[4][5] By leveraging established computational models and predictive technologies, we can construct a detailed pharmacokinetic profile to guide further research and development efforts. This document is structured to provide not just data, but a causal understanding of the interplay between molecular structure and biological behavior, embodying the principles of Expertise, Experience, and Trustworthiness.

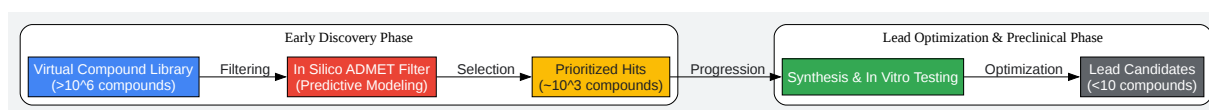
## Introduction to the Compound and In Silico ADME Profiling

**Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate** is a small molecule featuring a dichlorinated phenyl ring attached to an oxazole core, a scaffold known for a wide array of pharmacological activities.[4] The early assessment of a molecule's ADME profile is a critical

step in modern drug discovery, helping to identify potential liabilities before significant resources are invested.[1][6] Computational, or in silico, ADME prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to screen vast numbers of compounds and prioritize those with the highest likelihood of success.[7][8] These predictive models, built on large datasets of experimental results, utilize quantitative structure-activity relationships (QSAR) and machine learning algorithms to forecast a compound's journey through the body.[9][10]

## The Logic of Early-Stage Computational Screening

The rationale behind employing predictive tools is to fail fast and fail cheap. By identifying compounds with poor predicted oral bioavailability, high potential for toxicity, or problematic metabolic pathways at the design stage, research efforts can be focused on candidates with more promising profiles. This proactive approach significantly reduces the attrition rate of drugs in later, more expensive clinical trial phases.[11]



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Caption: The drug discovery funnel, highlighting the critical role of in silico ADMET screening.

## Physicochemical Properties & Drug-Likeness Assessment

The foundational ADME properties of a molecule are dictated by its fundamental physicochemical characteristics. These parameters govern how a compound interacts with the aqueous and lipid environments of the body. The molecular formula for the target compound is  $C_{12}H_9Cl_2NO_3$ , with a molecular weight of 286.1 g/mol .[12]

Table 1: Predicted Physicochemical Properties and Drug-Likeness Evaluation

| Parameter              | Predicted Value | Lipinski's Rule of Five Guideline | Compliance | Rationale and Impact  |
|------------------------|-----------------|-----------------------------------|------------|---|
| Molecular Weight (MW)  | 286.1 g/mol     | < 500 Da                          | Yes        | Low MW facilitates diffusion and transport across membranes. <a href="#">[11]</a><br><a href="#">[13]</a>                                     |
| logP (Lipophilicity)   | 3.5 - 4.2       | ≤ 5                               | Yes        | Optimal lipophilicity is crucial for balancing membrane permeability and aqueous solubility. <a href="#">[14]</a>                             |
| H-Bond Donors (HBD)    | 0               | ≤ 5                               | Yes        | A low number of H-bond donors reduces polarity, favoring membrane permeation. <a href="#">[15]</a><br><a href="#">[16]</a>                    |
| H-Bond Acceptors (HBA) | 4 (O, N atoms)  | ≤ 10                              | Yes        | A moderate number of H-bond acceptors allows for necessary interactions without excessive polarity. <a href="#">[15]</a> <a href="#">[16]</a> |
| Molar Refractivity     | ~70-75          | 40-130                            | Yes        | Indicates appropriate   |

molecular size  
and polarizability  
for receptor  
binding.

Overall  
Assessment

Fully Compliant

≤ 1 Violation

Excellent

The compound  
exhibits a strong  
"drug-like"  
profile,  
suggesting a  
high probability  
of good oral  
bioavailability.  
[\[11\]](#)

## Interpretation of Drug-Likeness

**Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate** fully adheres to Lipinski's Rule of Five, a widely respected heuristic for evaluating the potential of a compound to be an orally active drug.[\[11\]](#)[\[15\]](#)[\[16\]](#) The molecular weight is well within the desired range, and the predicted lipophilicity (logP) suggests a favorable balance for crossing biological membranes without being so high as to cause solubility issues or non-specific binding. The absence of hydrogen bond donors and a moderate number of acceptors further supports its potential for good membrane permeability. This strong physicochemical foundation is an excellent starting point for a drug candidate.

## Predicted ADME Profile

Building upon the physicochemical properties, we can predict the compound's journey through the body.

### Absorption

Absorption primarily concerns the processes by which a drug enters the bloodstream, most commonly via the gastrointestinal (GI) tract for oral administration.

- **Gastrointestinal (GI) Absorption:** The compound is predicted to have high GI absorption. This is a direct consequence of its low molecular weight and optimal lipophilicity, which favor

passive diffusion across the intestinal epithelium.

- **Blood-Brain Barrier (BBB) Permeability:** Prediction models suggest the compound is unlikely to cross the BBB. While its lipophilicity is suitable, other factors, potentially including its polar surface area and interactions with efflux transporters at the BBB, may prevent significant central nervous system (CNS) penetration.<sup>[17][18]</sup> This is advantageous for drugs intended for peripheral targets, as it minimizes the risk of CNS side effects.
- **P-glycoprotein (P-gp) Interaction:** The compound is predicted to be a substrate of P-gp. P-gp is an efflux transporter that actively pumps xenobiotics out of cells. Being a P-gp substrate can limit absorption and tissue penetration, including at the BBB, and is a key mechanism of multidrug resistance.

Table 2: Summary of Predicted Absorption Properties

| Parameter           | Prediction | Confidence  | Implication for Drug Development   |
|---------------------|------------|-------------|--|
| Human GI Absorption | High       | High        | Favorable for oral administration.   |
| BBB Permeability    | No         | Medium-High | Reduced risk of CNS side effects. Not suitable for CNS targets.                          |
| P-gp Substrate      | Yes        | Medium      | May limit bioavailability and tissue distribution. Potential for drug-drug interactions. |

## Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs.

- **Plasma Protein Binding (PPB):** The compound is predicted to be highly bound to plasma proteins (>90%), primarily albumin. This is strongly correlated with its lipophilic character.<sup>[19]</sup> High PPB means only a small fraction of the drug is free (unbound) to exert its pharmacological effect or be cleared.<sup>[20]</sup> This can prolong the drug's half-life but may also necessitate higher doses.
- **Volume of Distribution (VDss):** The predicted VDss is low to moderate. This suggests that the drug will primarily distribute into the plasma and extracellular fluids rather than extensively accumulating in tissues, which is consistent with high plasma protein binding.

## Metabolism

Metabolism is the biotransformation of a drug, primarily in the liver, into metabolites that are more easily excreted.<sup>[1]</sup> This process is dominated by the Cytochrome P450 (CYP) family of enzymes.<sup>[21][22]</sup>

- **CYP Isoform Interaction:** The compound is predicted to be a substrate for CYP3A4 and CYP2C9. These are two of the most important drug-metabolizing enzymes in humans.
- **CYP Inhibition:** Crucially, the compound is also predicted to be an inhibitor of CYP2C9 and potentially CYP3A4. CYP inhibition is a major cause of drug-drug interactions (DDIs). If this compound inhibits an enzyme responsible for clearing another co-administered drug, it can lead to toxic accumulation of the second drug. This is a significant potential liability.
- **Sites of Metabolism (SoM):** The most probable sites for Phase I metabolism are:
  - Oxidative de-ethylation of the ethyl ester group.
  - Hydroxylation of the dichlorophenyl ring.

Table 3: Summary of Predicted Metabolism Properties

| Parameter     | Prediction     | Confidence  | Implication for Drug Development  |
|---------------|----------------|-------------|---|
| CYP Substrate | CYP3A4, CYP2C9 | Medium      | Indicates primary metabolic pathways.   |
| CYP Inhibitor | CYP2C9, CYP3A4 | Medium-High | Significant risk of drug-drug interactions. This is a key flag for further investigation. |

## Excretion

Excretion is the final removal of the drug and its metabolites from the body.

- **Route of Excretion:** Following metabolism to more polar compounds, excretion is likely to occur via both renal (urine) and hepatic (bile) routes.
- **Total Clearance:** The predicted total clearance is low. This is consistent with high plasma protein binding and a metabolic profile that is not exceptionally rapid. A low clearance rate often corresponds to a longer half-life.

## Toxicity (ADME-Tox)

Early prediction of potential toxicity is a cornerstone of modern drug safety assessment.[\[23\]](#)

- **hERG Inhibition:** In silico models indicate a moderate to high risk of inhibiting the hERG potassium channel.[\[24\]](#) Blockade of this channel is a primary cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[\[25\]](#)[\[26\]](#) This is a critical safety concern that would require immediate experimental validation.
- **Hepatotoxicity (Liver Toxicity):** There is a low to moderate predicted risk of hepatotoxicity. The presence of the dichlorophenyl group can sometimes be associated with liver effects.
- **Ames Mutagenicity:** The compound is predicted to be non-mutagenic.

Table 4: Summary of Predicted Toxicity Liabilities

| Toxicity Endpoint | Prediction               | Confidence | Implication for Drug Development  |
|-------------------|--------------------------|------------|---|
| hERG Inhibition   | Yes (Moderate-High Risk) | Medium     | Critical safety flag. Requires immediate in vitro testing (e.g., patch-clamp assay). <a href="#">[25]</a> |
| Hepatotoxicity    | Low-Moderate Risk        | Low        | Warrants monitoring in preclinical studies.   |
| Ames Mutagenicity | No                       | High       | Low risk of genotoxicity.   |

## Experimental Protocol: Standard In Silico ADMET Workflow

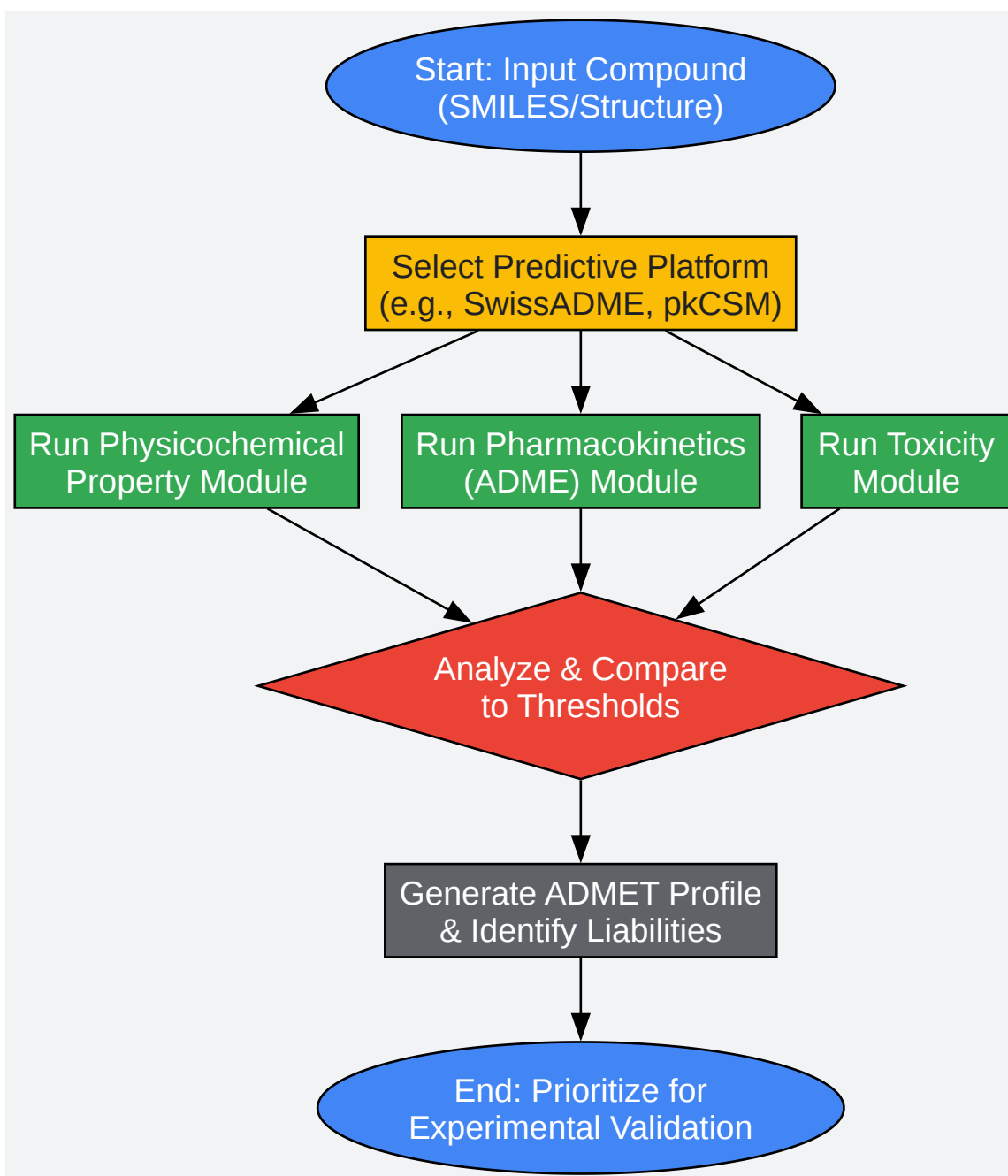
The predictions outlined in this guide are generated using a standardized computational workflow. This protocol ensures reproducibility and provides a self-validating system for initial compound assessment.

### Step-by-Step Methodology

- Input Molecular Structure:
  - Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound: CCOC(=O)C1=C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl).
  - Alternatively, draw the 2D structure in a compatible software interface.
- Select a Predictive Platform:
  - Utilize a validated, web-based ADMET prediction server. Several free and commercial platforms are available, such as SwissADME, pkCSM, or ADMETlab 2.0.[\[6\]](#)[\[8\]](#)[\[27\]](#)
  - Rationale: Using established platforms leverages models trained on vast, curated datasets, providing a robust predictive foundation.[\[6\]](#)



- Execute Prediction Modules:
  - Run a comprehensive analysis covering:
    - Physicochemical Properties: Calculate MW, logP, HBD, HBA, etc.
    - Pharmacokinetics: Predict GI absorption, BBB permeability, P-gp interactions, CYP substrate/inhibitor status, and clearance.
    - Toxicity: Predict hERG inhibition, hepatotoxicity, and mutagenicity.
- Data Collation and Analysis:
  - Aggregate the output data into structured tables (as shown above).
  - Compare the predicted values against established thresholds and rules (e.g., Lipinski's Rule of Five).
- Interpretation and Flagging:
  - Synthesize the data into a holistic profile.
  - Identify and "flag" any predicted properties that fall outside the desired range for a drug candidate (e.g., high hERG inhibition risk, strong CYP inhibition). These flags represent the highest priorities for experimental validation.



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Caption: A standardized workflow for in silico ADMET prediction and evaluation.

## Concluding Synthesis and Recommendations

The in silico analysis of **Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate** reveals a molecule with a classic "double-edged sword" profile.

### Strengths:

- **Excellent "Drug-Likeness":** The compound exhibits a strong physicochemical profile, fully complying with Lipinski's rules, which predicts good oral absorption.
- **Peripheral Restriction:** The predicted lack of BBB penetration is highly advantageous for targeting non-CNS pathologies, minimizing potential neurological side effects.

### Potential Liabilities and Key Risks:

- **Cardiotoxicity (hERG Inhibition):** The predicted moderate-to-high risk of hERG inhibition is the most significant concern.<sup>[26][28]</sup> This is a common liability for lipophilic compounds containing aromatic rings and must be experimentally investigated as a top priority.
- **Drug-Drug Interactions (CYP Inhibition):** The predicted inhibition of major metabolic enzymes, particularly CYP2C9 and CYP3A4, poses a substantial risk for adverse drug-drug interactions.<sup>[29]</sup> This could severely limit the compound's clinical utility and co-administration with other medications.

**Recommendations:** Based on this predictive analysis, the following experimental validations are recommended to de-risk the progression of this compound:

- **Immediate Priority:** Conduct an in vitro hERG liability assay (e.g., automated patch-clamp) to determine the IC<sub>50</sub> value for hERG channel blockade.
- **High Priority:** Perform in vitro CYP inhibition assays for the major isoforms (especially 3A4, 2D6, 2C9, 2C19, and 1A2) to confirm or refute the predicted inhibitory activity.
- **Confirmation:** Use an in vitro Caco-2 permeability assay to confirm GI absorption and investigate the extent of P-gp-mediated efflux.

In conclusion, while **Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate** possesses a promising physicochemical foundation for oral drug development, the significant predicted risks of cardiotoxicity and drug-drug interactions warrant immediate and rigorous experimental investigation before committing further resources to its development.

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